3-pyridin-3-yl-2H-1,2,4-oxadiazol-5-one
Description
Properties
IUPAC Name |
3-pyridin-3-yl-2H-1,2,4-oxadiazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7-9-6(10-12-7)5-2-1-3-8-4-5/h1-4H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSFIDOWUWMEBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=O)ON2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)C2=NC(=O)ON2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Procaine Hydrochloride is synthesized through the esterification of 4-aminobenzoic acid with 2-diethylaminoethanol. The reaction is typically carried out in the presence of an acid catalyst such as sulfuric acid. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the synthesis of Procaine Hydrochloride involves large-scale esterification followed by crystallization to obtain the pure hydrochloride salt. The process is optimized to ensure high yield and purity, often involving multiple purification steps such as recrystallization and filtration.
Chemical Reactions Analysis
Types of Reactions
Procaine Hydrochloride undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond in Procaine Hydrochloride can be hydrolyzed in the presence of water, leading to the formation of 4-aminobenzoic acid and 2-diethylaminoethanol.
Oxidation: Procaine Hydrochloride can be oxidized to form various degradation products, depending on the conditions.
Substitution: The amino group in Procaine Hydrochloride can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Oxidation: Can be performed using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various reagents can be used depending on the desired derivative, such as alkyl halides for alkylation reactions.
Major Products Formed
Hydrolysis: 4-aminobenzoic acid and 2-diethylaminoethanol.
Oxidation: Various degradation products, including para-benzoquinone derivatives.
Substitution: A range of substituted derivatives depending on the reagents used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles, including 3-pyridin-3-yl-2H-1,2,4-oxadiazol-5-one, exhibit significant antimicrobial properties. Studies have shown that various substituted oxadiazoles demonstrate activity against a range of bacteria and fungi, including Staphylococcus aureus and Escherichia coli . The presence of specific substituents on the phenyl ring can enhance this activity, highlighting the importance of chemical modifications in developing effective antimicrobial agents.
Antiviral Properties
Recent studies have identified potential antiviral applications for compounds similar to this compound against SARS-CoV-2. In silico docking studies have shown promising binding affinities to the main protease enzyme of the virus, suggesting that these compounds could serve as candidates for COVID-19 treatment . The evaluation of pharmacokinetic properties also indicates compliance with Lipinski's rule of five, which is essential for oral bioavailability .
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been extensively documented. Compounds containing the oxadiazole moiety have been identified as apoptosis inducers and have shown efficacy against various cancer cell lines. For instance, derivatives have been synthesized and tested against human colon adenocarcinoma and breast cancer cell lines, with some exhibiting IC values comparable to established chemotherapeutics . The structural modifications of these compounds can lead to enhanced selectivity and potency against specific cancer types.
Case Studies
Mechanism of Action
Procaine Hydrochloride exerts its effects by blocking sodium channels in the neuronal cell membrane. This inhibition prevents the initiation and propagation of action potentials, thereby blocking nerve impulse transmission and resulting in local anesthesia. The compound specifically targets voltage-gated sodium channels, which are crucial for the conduction of nerve impulses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The bioactivity and physicochemical properties of 1,2,4-oxadiazol-5-one derivatives are highly dependent on substituents at the 3-position. Key analogues include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
